molecular formula C27H31N5O10P2 B10860934 (1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate) CAS No. 2409546-40-1

(1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate)

Cat. No.: B10860934
CAS No.: 2409546-40-1
M. Wt: 647.5 g/mol
InChI Key: AKZVACKATXEQQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BR-007 typically involves the bromination of adenosine-3’,5’-cyclic monophosphate. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of BR-007 involves large-scale bromination reactions, followed by purification steps to remove impurities and obtain the desired product. The process may include crystallization, filtration, and drying to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

BR-007 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated adenosine derivatives, while substitution reactions can produce various substituted cyclic adenosine monophosphate compounds .

Scientific Research Applications

BR-007 has numerous applications in scientific research:

    Chemistry: Used as a tool to study cyclic adenosine monophosphate signaling pathways.

    Biology: Investigates the role of cyclic adenosine monophosphate in cellular processes.

    Medicine: Explores potential therapeutic applications in diseases related to cyclic adenosine monophosphate signaling.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

BR-007 exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinase and exchange protein directly activated by cyclic adenosine monophosphate. These proteins play crucial roles in various cellular processes, including gene expression, cell growth, and metabolism. The activation of these pathways leads to downstream effects that are essential for cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BR-007 is unique due to its specific bromination, which enhances its stability and membrane permeability compared to other cyclic adenosine monophosphate derivatives. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

2409546-40-1

Molecular Formula

C27H31N5O10P2

Molecular Weight

647.5 g/mol

IUPAC Name

[1-hydroxy-1-phosphono-4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethoxycarbonylamino]butyl]phosphonic acid

InChI

InChI=1S/C27H31N5O10P2/c33-26(30-12-4-10-27(34,43(35,36)37)44(38,39)40)42-16-15-41-18-7-8-19-20(9-13-29-22(19)17-18)24-23-6-3-14-32(23)31-25(24)21-5-1-2-11-28-21/h1-2,5,7-9,11,13,17,34H,3-4,6,10,12,14-16H2,(H,30,33)(H2,35,36,37)(H2,38,39,40)

InChI Key

AKZVACKATXEQQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCOC(=O)NCCCC(O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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